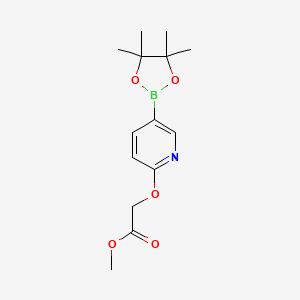

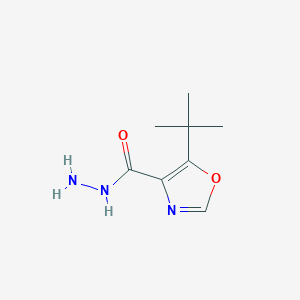

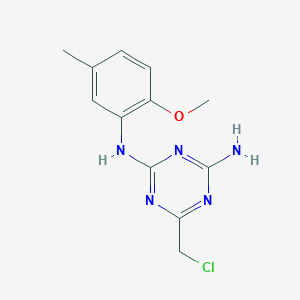

Methyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate

描述

“Methyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate” is an organic compound that contains borate and sulfonamide groups . It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .

Molecular Structure Analysis

The structure of the compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis

The compound is an organic intermediate with borate and sulfonamide groups . It can participate in various transformation processes due to its high stability, low toxicity, and high reactivity . In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 208.07 . The crystal structures obtained by the two methods are consistent . Further studies on the molecular electrostatic potential and frontier molecular orbitals of the compound can help to clarify certain physical and chemical properties of the compound .科学研究应用

Organic Synthesis Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its borate and sulfonamide groups allow for nucleophilic and amidation reactions . It’s particularly useful in the synthesis of complex molecules where precise functional group manipulation is required.

Drug Development

In the realm of drug development, this compound is utilized for its reactivity in various transformation processes. It’s used to protect diols in the synthesis of drugs and plays a role in the asymmetric synthesis of amino acids, as well as in Diels–Alder and Suzuki coupling reactions .

Enzyme Inhibition

Boronic acid compounds, such as this one, are often employed as enzyme inhibitors. They can bind to the active sites of enzymes, thereby inhibiting their function. This property is explored for the development of new drugs, particularly for treating tumors and microbial infections .

Fluorescent Probes

The compound’s ability to act as a fluorescent probe makes it valuable in biological research. It can identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, providing insights into various biochemical processes .

Stimulus-Responsive Drug Carriers

Due to its boronic ester bonds, the compound is used in constructing stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, enabling controlled drug release .

Polymer Chemistry

In polymer chemistry, this compound is employed in the synthesis of novel copolymers. It contributes to the study of optical and electrochemical properties of materials based on benzothiadiazole and electron-rich arene units .

Catalysis

The compound finds application in catalysis, particularly in borylation reactions. It can be used to introduce boron into organic molecules, which is a key step in many synthetic processes .

Medicinal Chemistry

Lastly, in medicinal chemistry, the compound is used for the preparation of various pharmacologically active molecules. It’s involved in the synthesis of aminothiazoles as γ-secretase modulators and amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for therapy in myeloproliferative disorders .

作用机制

Target of action

The compound contains a boronic acid pinacol ester group, which is often used in Suzuki-Miyaura cross-coupling reactions in organic synthesis. These reactions are used to create carbon-carbon bonds between a variety of substrates, including aryl, vinyl, and alkyl groups .

Mode of action

In a Suzuki-Miyaura reaction, the boronic acid group of the compound would interact with a palladium catalyst and a base to form a new carbon-carbon bond .

Result of action

The primary result of the compound’s action in a chemical reaction would be the formation of a new compound via the creation of a carbon-carbon bond .

Action environment

The efficacy and stability of the compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst .

未来方向

The compound has a wide range of applications in pharmacy and biology . It can be used as enzyme inhibitors or specific ligand drugs . In addition, boronic acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Furthermore, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . These areas present potential future directions for the use of this compound.

属性

IUPAC Name |

methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)10-6-7-11(16-8-10)19-9-12(17)18-5/h6-8H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSMRWQJDYUHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456740.png)

![2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456742.png)

![6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1456744.png)

![5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1456751.png)

![6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1456761.png)